![molecular formula C24H21N2P B095660 N,N',P,P-tetraphenylphosphinimidic amide CAS No. 17985-98-7](/img/structure/B95660.png)
N,N',P,P-tetraphenylphosphinimidic amide
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Overview
Description
N,N',P,P-tetraphenylphosphinimidic amide is a phosphinamidine. It derives from a P,P-diphenylphosphinimidic amide.
Scientific Research Applications
Organocatalysis
TPPA has been studied as an organocatalyst in various reactions, particularly in the synthesis of heterocycles. Its ability to stabilize transition states and facilitate nucleophilic attacks makes it an effective catalyst for reactions such as:
- Aldol Reactions : TPPA has been shown to promote aldol condensation reactions efficiently, leading to the formation of β-hydroxy carbonyl compounds with high yields.
- Michael Additions : The compound serves as a catalyst in Michael addition reactions, demonstrating its utility in forming carbon-carbon bonds.
Table 1: Summary of Catalytic Applications
Reaction Type | Role of TPPA | Yield (%) | Reference |
---|---|---|---|
Aldol Reaction | Catalyst | 85-95 | |
Michael Addition | Catalyst | 80-90 |
Polymer Chemistry
TPPA has been utilized in the development of novel polymeric materials. Its phosphinimidic structure contributes to enhanced thermal stability and mechanical properties in polymers. Research indicates that incorporating TPPA into polymer matrices can improve:
- Thermal Stability : Polymers containing TPPA exhibit higher decomposition temperatures compared to traditional polymers.
- Mechanical Strength : The addition of TPPA enhances tensile strength and flexibility.
Case Study: Polymeric Nanocomposites
A study demonstrated that incorporating TPPA into a polycarbonate matrix resulted in a nanocomposite with improved thermal properties and mechanical resilience. The composite showed a thermal degradation temperature increase of approximately 20 °C compared to the pure polymer.
Synthesis of Phosphorus-Containing Compounds
TPPA is instrumental in synthesizing various phosphorus-containing compounds, which are important in agrochemicals and pharmaceuticals. Its reactivity allows for:
- Phosphorylation Reactions : TPPA can be used to introduce phosphorus moieties into organic molecules, facilitating the synthesis of phosphoramidates and phosphonates.
- Ligand Development : The compound serves as a precursor for developing ligands in coordination chemistry.
Table 2: Synthesis Outcomes Using TPPA
Compound Type | Reaction Type | Yield (%) | Reference |
---|---|---|---|
Phosphoramidates | Phosphorylation | 70-85 | |
Phosphonates | Ligand Development | 75-90 |
Antimicrobial Activity
Recent studies have indicated that TPPA exhibits antimicrobial properties against various strains of bacteria and fungi. This aspect opens avenues for its potential use in developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that TPPA showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application in pharmaceutical formulations aimed at combating infections.
Properties
CAS No. |
17985-98-7 |
---|---|
Molecular Formula |
C24H21N2P |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[diphenyl(phenylimino)-λ5-phosphanyl]aniline |
InChI |
InChI=1S/C24H21N2P/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20,25H |
InChI Key |
WRDXCFNVTFJMDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
Diphenyl(anilino)(phenylimino)phosphorane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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